N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 886851-30-5
VCID: VC3860218
InChI: InChI=1S/C11H17N3O/c1-12-9-10-3-2-4-11(13-10)14-5-7-15-8-6-14/h2-4,12H,5-9H2,1H3
SMILES: CNCC1=NC(=CC=C1)N2CCOCC2
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol

N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine

CAS No.: 886851-30-5

Cat. No.: VC3860218

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine - 886851-30-5

Specification

CAS No. 886851-30-5
Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
IUPAC Name N-methyl-1-(6-morpholin-4-ylpyridin-2-yl)methanamine
Standard InChI InChI=1S/C11H17N3O/c1-12-9-10-3-2-4-11(13-10)14-5-7-15-8-6-14/h2-4,12H,5-9H2,1H3
Standard InChI Key CULRQHZBTPUFEB-UHFFFAOYSA-N
SMILES CNCC1=NC(=CC=C1)N2CCOCC2
Canonical SMILES CNCC1=NC(=CC=C1)N2CCOCC2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is methyl({[6-(morpholin-4-yl)pyridin-2-yl]methyl})amine . Alternative names include:

  • N-Methyl-1-(6-morpholin-4-ylpyridin-2-yl)methanamine

  • 2-Pyridinemethanamine, N-methyl-6-(4-morpholinyl) .

Molecular Structure

The compound consists of:

  • A pyridine ring with a morpholine group (O-containing six-membered ring) at position 6.

  • A methylaminomethyl (-CH₂-NH-CH₃) substituent at position 2.
    The SMILES notation CNCC1=NC(=CC=C1)N1CCOCC1 accurately represents its connectivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₇N₃O
Molecular Weight207.28 g/mol
CAS Registry886851-30-5
InChI KeyCULRQHZBTPUFEB-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via Mannich reactions or nucleophilic substitutions. A representative method involves:

  • Intermediate Preparation: Reacting 6-morpholin-4-ylpyridine-2-carbaldehyde with methylamine under reductive amination conditions .

  • Purification: Column chromatography or crystallization from ethanol yields the pure amine .

Table 2: Synthetic Methodologies

StepReagents/ConditionsYieldReference
Reductive AminationNaBH₃CN, MeOH, RT82%
Mannich ReactionFormaldehyde, phenylpiperazine87%

Scalability and Industrial Production

Thermo Scientific offers the compound in 250 mg to 1 g quantities, suggesting laboratory-scale synthesis . Industrial production would require optimization for:

  • Cost-effective morpholine derivatives as starting materials.

  • Green chemistry principles to minimize waste .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol .

  • Stability: Stable under inert gas at -20°C; susceptible to oxidation in air .

Spectral Characteristics

  • ¹H NMR (DMSO-d₆): δ 3.02 (bs, 4H, morpholine CH₂), 3.58 (bs, 4H, morpholine OCH₂), 3.82 (d, 2H, CH₂-N) .

  • IR (KBr): Peaks at 3,321 cm⁻¹ (N-H stretch) and 1,685 cm⁻¹ (C=O from intermediates) .

Applications in Organic and Medicinal Chemistry

Role as a Building Block

The compound serves as a precursor for:

  • Antimicrobial agents: Functionalized oxadiazole and thiadiazole derivatives .

  • Kinase inhibitors: Analogues targeting PI3K/mTOR pathways .

Analytical Characterization Methods

Quality Control Techniques

  • HPLC: C18 column, 0.1% TFA/ACN gradient, retention time ≈ 6.2 min .

  • Mass Spectrometry: ESI-MS m/z 208.1 [M+H]⁺ .

TechniqueKey FeaturesReference
¹³C NMR13 signals between δ 40–160 ppm
UV-Visλ_max = 274 nm (π→π*)

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